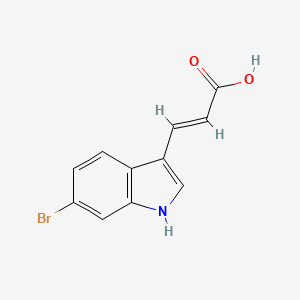
VINYL T-STRUCTURE POLYMER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinyl polymers are a group of polymers derived from substituted vinyl monomers. Their backbone is an extended alkane chain . They are subject to several structural variations, which greatly expands the range of polymers and their applications . With the exception of polyethylene, vinyl polymers can arise from head-to-tail linking of monomers, head-to-head combined with tail-to-tail, or a mixture of those two patterns .
Synthesis Analysis
Vinyl polymers are produced using catalysts. Ziegler–Natta catalysts are used commercially for production of polyethylene and polypropylene . Many are produced using radical initiators which are produced from organic peroxides . Poly(vinyl esters) are prepared by radical polymerization of vinyl esters . Azo compounds and peroxides are commonly used as radical initiators .
Molecular Structure Analysis
The molecular structure of PVC consists of a long-chain polymer with repeating vinyl chloride units . Vinyl polymers are subject to several structural variations, which greatly expands the range of polymers and their applications . With the exception of polyethylene, vinyl polymers can arise from head-to-tail linking of monomers, head-to-head combined with tail-to-tail, or a mixture of those two patterns .
Chemical Reactions Analysis
The reaction of acetoacetylated PVA with a cross-linking agent, adipic dihydrazide, was analyzed . The sensitivity enhanced 13 C NMR spectra reveal that the carbonyl of the acetoacetyl group of PVA crosslinks with adipic hydrazide by forming an imine bond . This study also shows that the product has only seven crosslinking sites per molecular chain with a polymerization degree of 1000 and is water resistant .
Physical And Chemical Properties Analysis
Acrylates are important class of polymers that are rubbery, soft and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Polymer hydrogels are promising materials for various applications due to their unique properties. The precise construction of networked structures is required for the development of gel materials with improved functionality . This focus review outlines the structural design of polymer gels by utilizing precision radical polymerization techniques .
Eigenschaften
CAS-Nummer |
126581-51-9 |
|---|---|
Produktname |
VINYL T-STRUCTURE POLYMER |
Molekularformel |
C11H8FNOS |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3aS,4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B1179468.png)